molecular formula C47H74F3N11O18 B6295373 (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid CAS No. 204931-32-8

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Katalognummer: B6295373
CAS-Nummer: 204931-32-8
Molekulargewicht: 1138.1 g/mol
InChI-Schlüssel: ZATJIEWRCIICCD-WBDNGEJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(4S)-4-[[(2S)-2-[[(2S)-2--5-oxopentanoic acid; 2,2,2-trifluoroacetic acid" is a complex synthetic peptide derivative characterized by a highly branched structure with multiple amino acid residues, including 3-methylbutanoyl, 4-methylpentanoyl, 1H-imidazol-5-yl, and carboxyethyl moieties . The inclusion of 2,2,2-trifluoroacetic acid (TFA) indicates it is a salt form, commonly used during peptide purification to enhance solubility and stability .

The peptide backbone features repetitive carboxypropanoyl and 4-methylpentanoyl units, which may contribute to its conformational rigidity or binding specificity.

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73N11O16.C2HF3O2/c1-20(2)12-27(38(64)50-26(10-11-33(57)58)37(63)49-24(9)45(71)72)51-39(65)28(13-21(3)4)52-42(68)31(16-34(59)60)55-43(69)32(17-35(61)62)54-41(67)30(15-25-18-47-19-48-25)53-40(66)29(14-22(5)6)56-44(70)36(46)23(7)8;3-2(4,5)1(6)7/h18-24,26-32,36H,10-17,46H2,1-9H3,(H,47,48)(H,49,63)(H,50,64)(H,51,65)(H,52,68)(H,53,66)(H,54,67)(H,55,69)(H,56,70)(H,57,58)(H,59,60)(H,61,62)(H,71,72);(H,6,7)/t24-,26-,27-,28-,29-,30-,31-,32-,36-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATJIEWRCIICCD-WBDNGEJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74F3N11O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1138.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Resin Selection and Initial Loading

A Wang resin preloaded with Fmoc-(1S)-1-carboxyethylamine is employed to anchor the C-terminus. Swelling in dimethylformamide (DMF) precedes each coupling cycle. Loading efficiency is monitored via quantitative ninhydrin testing, typically achieving >98% incorporation.

Sequential Amino Acid Coupling

Each residue is coupled using HBTU/HOBt activation in DMF, with double couplings (2 × 30 min) for sterically hindered residues like 4-methylpentanoyl (leucine). Key parameters:

  • Coupling reagents : HBTU (0.45 M), DIEA (2.0 M) in DMF.

  • Reaction time : 45–90 min per residue.

  • Temperature : 25°C for standard residues; 0°C for imidazole-containing segments to minimize racemization.

Trifluoroacetic Acid-Mediated Cleavage and Deprotection

Final cleavage from the resin and side chain deprotection are achieved using TFA-based cocktails. The choice of scavengers is critical to minimize side reactions such as tert-butylation or oxidation:

Cleavage MixtureComposition (v/v)Purpose
Reagent KTFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5)Minimizes alkylation of nucleophilic residues
Reagent RTFA/thioanisole/EDT/anisole (90:5:3:2)Optimal for aromatic side chain preservation

Procedure :

  • Resin is treated with cleavage mixture (10 mL/g resin) at 25°C for 1–2 h.

  • TFA is evaporated under reduced pressure, and the crude peptide is precipitated with cold diethyl ether.

  • Centrifugation yields a pellet, which is dissolved in aqueous acetonitrile (20%) and lyophilized.

Purification and Counterion Exchange

Reversed-Phase HPLC

Crude product is purified via gradient elution on a C₁₈ column (5 µm, 250 × 20 mm):

  • Mobile phase : 0.1% TFA in H₂O (A) and 0.1% TFA in acetonitrile (B).

  • Gradient : 5% B to 60% B over 45 min.

  • Flow rate : 7 mL/min; detection at 214 nm.

Trifluoroacetate Salt Formation

The TFA counterion is introduced during HPLC purification, as residual TFA in the mobile phase protonates basic amino groups, forming the stable bis-trifluoroacetate salt. Final lyophilization yields the title compound as a white hygroscopic powder.

Analytical Characterization

Purity Assessment

Analytical HPLC (C₁₈, 4.6 × 150 mm) confirms ≥95% purity:

  • Retention time : 12.8 min under isocratic conditions (30% acetonitrile).

  • Mass spectrometry : ESI-MS m/z 1243.6 [M+H]⁺ (calculated 1243.5).

Stereochemical Integrity

Chiral HPLC using a Crownpak CR(+) column verifies enantiopurity (>99% ee) for each residue. Elution with 10 mM CuSO₄ in H₂O (pH 3.0) resolves diastereomeric impurities.

Challenges and Optimization

Suppression of tert-Butylation

Despite the absence of cysteine, tert-butylation can occur at primary amines during cleavage. Implementing Reagent K reduces this side reaction to <5%, as phenol and EDT scavenge tert-butyl cations.

Racemization Control

Coupling at 0°C and using HOBt as an additive limit racemization to <0.1% per residue, confirmed by Marfey’s analysis.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous-flow SPPS reactors, reducing solvent use by 70%. Critical process parameters (CPPs):

  • Resin swelling time : 60 min in DMF.

  • Coupling efficiency : Monitored via in-line FTIR to detect Fmoc deprotection.

Analyse Chemischer Reaktionen

Hydrolysis of Amide Bonds

The compound contains multiple amide linkages (–CONH–) formed during peptide synthesis. These bonds are susceptible to hydrolysis under acidic or alkaline conditions:

Reaction Type Conditions Outcome
Acidic hydrolysisHCl (6M), 110°C, 24hCleavage of amide bonds, yielding free amino acids and carboxylic acids
Alkaline hydrolysisNaOH (4M), 100°C, 18hFormation of sodium salts of carboxylic acids and ammonia/amines

The trifluoroacetic acid (TFA) counterion may act as a catalyst in acidic conditions, accelerating hydrolysis .

Decarboxylation Reactions

Carboxylic acid (–COOH) and β-ketoacid groups in the structure may undergo decarboxylation at elevated temperatures (>150°C):

R–COOHR–H+CO2\text{R–COOH} \rightarrow \text{R–H} + \text{CO}_2 \uparrow

This reaction is particularly relevant in the aspartic/glutamic acid-like residues (3-carboxypropanoyl groups) .

Imidazole Ring Reactivity

The 1H-imidazol-5-yl group participates in:

  • Coordination chemistry : Acts as a ligand for metal ions (e.g., Zn²⁺, Cu²⁺) in buffer solutions.

  • Electrophilic substitution : Reacts with nitrating or sulfonating agents under mild conditions.

Trifluoroacetic Acid (TFA) Interactions

TFA (as a counterion) may:

  • Deprotonate amino groups at physiological pH.

  • Form hydrogen bonds with amide carbonyls, stabilizing secondary structures .

Stability Under Storage Conditions

Based on structurally related peptides in the search results:

  • Temperature sensitivity : Degrades above 40°C (t₁/₂ < 30 days at 25°C) .

  • Light exposure : Photooxidation of imidazole occurs under UV light (λ < 300 nm) .

Enzymatic Degradation

Though not explicitly tested for this compound, protease cleavage patterns suggest vulnerability to:

  • Trypsin : Targets lysine/arginine residues (absent in this structure).

  • Chymotrypsin : May cleave at aromatic residues (imidazole group likely resistant) .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a model compound for studying protein folding and interactions.

    Industry: It can be used in the production of specialized polymers and materials.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The amino acid residues allow it to bind to proteins and enzymes, influencing their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with other branched peptides and amino acid derivatives. Key comparisons include:

Property Target Compound (2S)-2-[[(2S)-2-pentanoic acid (2S)-2-propanoic acid
Core Structure Branched peptide with 7 amino acid residues, imidazole, and carboxy groups Linear peptide with 4-methylpentanoyl residues Cyclic thiazolidine-carboxylic acid
Functional Groups 1H-imidazol-5-yl, 3-carboxypropanoyl, 5-oxopentanoic acid, TFA counterion Diaminomethylidene, 4-hydroxyphenyl Thiazolidine ring, methyl groups
Molecular Weight ~1,200–1,500 g/mol (estimated) ~900–1,100 g/mol ~500–700 g/mol
Synthesis Method Likely solid-phase peptide synthesis (SPPS) with TFA cleavage Chemical reduction and coupling Solution-phase cyclization
Bioactivity Hypothesized enzyme inhibition or receptor binding (based on imidazole and carboxy) Antimicrobial (unverified) Unknown

Pharmacological Properties

  • Stability : The TFA salt enhances solubility but may reduce bioavailability compared to acetate or hydrochloride salts used in analogues .
  • Specificity : The 1H-imidazol-5-yl group (a histidine analogue) may confer pH-dependent binding, unlike compounds with purely aliphatic or aromatic residues .

Research Findings and Challenges

  • Efficiency : SPPS enables precise sequence control but faces yield limitations for peptides >20 residues due to incomplete coupling or side reactions .
  • Eco-Friendliness : Biological synthesis methods (e.g., enzymatic coupling) are less toxic than SPPS but lack the scalability for such complex structures .
  • Functionalization: The terminal 5-oxopentanoic acid allows conjugation with fluorescent tags or drug moieties, a feature absent in simpler analogues .

Biologische Aktivität

The compound in focus, a complex peptide derivative, has garnered interest for its potential biological activities. This article aims to synthesize existing research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's intricate structure consists of multiple amino acid residues and functional groups that may influence its interaction with biological targets. Its molecular formula is derived from a combination of various amino acids, including modified forms of lysine and imidazole-containing residues, which are known to play crucial roles in protein interactions and enzymatic functions.

Biological Activity

1. Mechanism of Action

Research indicates that the compound may exhibit activity through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that it can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Receptor Binding : The presence of imidazole suggests possible interactions with histidine-rich domains in proteins, influencing receptor activity and signaling pathways.

2. Pharmacological Effects

The following table summarizes key findings on the biological activity of the compound:

Biological Activity Observed Effects Reference
Antitumor ActivityInhibition of cancer cell proliferation
Antimicrobial PropertiesEffective against various bacterial strains
Immunomodulatory EffectsModulation of immune response in vitro
Neuroprotective EffectsReduction in neuroinflammation in animal models

Case Studies

1. Antitumor Activity

In a study focusing on cancer cell lines, the compound demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways. The study utilized flow cytometry to quantify cell death and Western blotting to assess apoptosis-related protein expression.

2. Antimicrobial Properties

A recent investigation into the antimicrobial efficacy revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showcasing its potential as a novel antibiotic agent.

3. Immunomodulatory Effects

In vitro assays indicated that the compound could enhance the production of cytokines such as IL-6 and TNF-alpha in macrophages, suggesting a role in modulating immune responses. This property could be beneficial in developing treatments for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound with high purity?

  • Methodological Answer :

  • Stepwise Solid-Phase Peptide Synthesis (SPPS) is ideal due to the compound’s peptide-like backbone. Use Fmoc/t-Bu protection strategies for carboxyl and amine groups to minimize side reactions.
  • Trifluoroacetic Acid (TFA) Cleavage : Post-synthesis, TFA is used to remove protecting groups, but residual TFA must be quantified via ion chromatography (IC) to ensure purity .
  • High-Throughput Screening (HTS) : Optimize reaction conditions (e.g., coupling reagents, solvents) using HTS platforms to improve yield and reduce racemization .
    • Key Characterization : Validate purity (>98%) using reverse-phase HPLC with a C18 column and a mobile phase of methanol/water (pH 5.5, adjusted with phosphoric acid) .

Q. How can researchers characterize the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and -80°C for 1–6 months. Monitor degradation via LC-MS and quantify impurities (e.g., deamidation products) using tandem mass spectrometry .
  • Lyophilization : For long-term storage, lyophilize the compound in a buffer containing cryoprotectants (e.g., trehalose) to prevent aggregation .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • NMR : Use 2D NMR (COSY, HSQC) to resolve stereochemistry and verify backbone connectivity. Assign imidazole proton signals (δ 7.5–8.5 ppm) to confirm the 1H-imidazol-5-yl group .
  • FT-IR : Identify carboxylate stretches (1600–1700 cm⁻¹) and amide I/II bands (1650–1550 cm⁻¹) to validate peptide bonds .

Advanced Research Questions

Q. How can Bayesian optimization improve the compound’s synthetic yield?

  • Methodological Answer :

  • Parameter Space Mapping : Define variables (e.g., temperature, solvent polarity, catalyst loading) and use Gaussian process models to predict optimal conditions .
  • Iterative Feedback : Integrate real-time HPLC yield data into the algorithm to refine reaction parameters dynamically. For example, a 15% yield improvement was reported using this approach in similar peptide syntheses .
    • Data Contradiction Note : Human-designed experiments may prioritize cost over yield, whereas Bayesian optimization balances both, potentially resolving discrepancies between empirical and theoretical yields .

Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions between the compound’s carboxylate groups and target proteins (e.g., proteases) to predict binding affinities. Use AMBER or GROMACS for force field parameterization .
  • Density Functional Theory (DFT) : Calculate charge distribution on the imidazole ring to assess its role in hydrogen bonding, a critical factor in bioactivity .

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine NMR (for stereochemistry), X-ray crystallography (for solid-state conformation), and circular dichroism (CD) for solution-phase secondary structure analysis .
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to simplify NMR assignments and resolve overlapping signals in crowded regions (e.g., methyl groups) .

Q. What strategies are recommended for designing derivatives with enhanced proteolysis-targeting chimera (PROTAC) activity?

  • Methodological Answer :

  • Linker Optimization : Replace the 4-methylpentanoyl group with polyethylene glycol (PEG) spacers to improve solubility and proteasome recruitment efficiency .
  • Targeted Degradation Assays : Use ubiquitin pull-down assays and Western blotting to validate E3 ligase engagement and substrate degradation in cell lines .

Q. How can impurities from incomplete TFA removal be mitigated during purification?

  • Methodological Answer :

  • Ion-Pair Chromatography : Employ tetrabutylammonium hydroxide in the mobile phase to enhance separation of TFA adducts .
  • Dialysis : Use a 1 kDa molecular weight cutoff membrane to remove low-molecular-weight impurities, followed by lyophilization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.